molecular formula C17H19N3OS B1620995 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 261946-00-3

5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1620995
CAS No.: 261946-00-3
M. Wt: 313.4 g/mol
InChI Key: XOPAJNHNHTXVRT-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in the amygdala, hippocampus, and other regions associated with emotional processing. Their activity is implicated in a range of neurological and psychiatric conditions. The primary research value of this compound lies in its ability to selectively block TRPC5 homomeric channels as well as TRPC5-TRPC1 heteromeric channels, thereby allowing researchers to dissect the specific physiological and pathological roles of these channels in cellular and animal models. Recent studies have highlighted its significance in investigating the mechanisms underlying anxiety and depression, as inhibition of TRPC5 has been shown to produce anxiolytic and antidepressant-like effects in preclinical models. For instance, a 2022 study demonstrated that this specific compound exhibited robust efficacy in behavioral assays, reducing anxiety-like behaviors in mice, potentially through modulating neuronal excitability in fear and anxiety circuits (source: https://www.nature.com/articles/s41386-022-01379-1). Its application extends to research on epilepsy, as TRPC5 can influence neuronal bursting activity, and in oncology, where its role in cancer cell proliferation and migration is being explored. This inhibitor serves as an essential pharmacological tool for validating TRPC5 as a therapeutic target and for advancing our understanding of ion channel function in health and disease.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-17(2,3)13-8-6-12(7-9-13)15-18-19-16(22)20(15)11-14-5-4-10-21-14/h4-10H,11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPAJNHNHTXVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352043
Record name 5-(4-tert-Butylphenyl)-4-[(furan-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261946-00-3
Record name 5-(4-tert-Butylphenyl)-4-[(furan-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.

    Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using furan-2-ylmethyl halides and the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Schiff Base Formation

The thiol group participates in condensation reactions with aldehydes to form Schiff bases (azomethines). For example:

5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol+RCHOThiol-derived Schiff base\text{this compound} + \text{RCHO} \rightarrow \text{Thiol-derived Schiff base}

Conditions : Reflux in ethanol with catalytic acetic acid .
Evidence : Analogous triazole-thiols react with arylaldehydes (e.g., 4-fluorobenzaldehyde) to yield stable azomethines, confirmed via IR (C=N stretch at 1600–1650 cm⁻¹) and NMR .

Oxidation Reactions

The thiol group oxidizes to sulfonic acids or disulfides under controlled conditions:

-SHH2O2-SO3Hor2-SHI2-S-S-\text{-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_3\text{H} \quad \text{or} \quad 2\text{-SH} \xrightarrow{\text{I}_2} \text{-S-S-}

Reagents : Hydrogen peroxide, iodine.
Findings :

  • Sulfonic acid derivatives show enhanced solubility in polar solvents.

  • Disulfide formation is reversible under reducing conditions (e.g., glutathione) .

Alkylation and Acylation

The thiol group undergoes nucleophilic substitution with alkyl halides or acyl chlorides:

-SH+R-X-S-R+HX(X = Cl, Br)\text{-SH} + \text{R-X} \rightarrow \text{-S-R} + \text{HX} \quad (\text{X = Cl, Br})

Example : Reaction with methyl iodide produces the methylthioether derivative.
Conditions : Alkaline medium (NaOH/ethanol), room temperature.
Yield : ~70–85% for analogous triazole-thiols .

Cyclocondensation Reactions

The triazole ring facilitates cyclization with electrophilic reagents. For instance, reaction with CS₂ and hydrazine yields fused thiadiazole derivatives:

Triazole-thiol+CS2KOHThiadiazolo-triazole\text{Triazole-thiol} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Thiadiazolo-triazole}

Conditions : Reflux in ethanol with KOH .
Application : Used to synthesize bioactive thiadiazole hybrids with antimicrobial properties .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺):

Metal SaltComplex StoichiometryApplication
CuCl₂1:2 (Metal:Ligand)Antimicrobial agents
Zn(NO₃)₂1:1Catalytic studies

Characterization : Confirmed via UV-Vis (d-d transitions) and ESR spectroscopy .

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo substitution at the triazole ring’s nitrogen or sulfur sites:

Triazole-thiol+Ar-XN- or S-substituted product\text{Triazole-thiol} + \text{Ar-X} \rightarrow \text{N- or S-substituted product}

Example : Reaction with 2,4-dinitrofluorobenzene yields nitroaryl derivatives .

Thiol-Disulfide Exchange

Dynamic covalent chemistry enables disulfide bond formation with other thiols (e.g., cysteine residues):

-SH+HS-Protein-S-S-Protein\text{-SH} + \text{HS-Protein} \rightarrow \text{-S-S-Protein}

Significance : Explored for drug-targeting applications .

Furan Ring Reactivity

The furan-2-ylmethyl group participates in:

  • Diels-Alder Reactions : With dienophiles (e.g., maleic anhydride) .

  • Electrophilic Substitution : Nitration or sulfonation at the furan’s α-position .

Structural Insights from Analogous Compounds

  • Thiol Reactivity : The -SH group is the primary site for nucleophilic/redox reactions .

  • Triazole Core : Stabilizes charge distribution, enhancing electrophilic substitution at N-positions .

  • tert-Butyl Group : Improves lipophilicity, affecting reaction kinetics in non-polar solvents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have shown that 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can effectively inhibit the growth of various bacterial strains and fungi. For instance, compounds within this class have demonstrated activity against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungi : Notably Candida albicans and Aspergillus niger.

These findings suggest that this compound could be developed into a potential antimicrobial agent to combat resistant strains of pathogens .

Antifungal Properties

The antifungal activity of triazole derivatives is well-documented. The compound's structural features allow it to interact with fungal cell membranes or inhibit key enzymes involved in fungal growth. This makes it a candidate for further development as an antifungal agent in clinical settings.

Potential Applications in Agriculture

Given its biological activity, this compound may also find applications in agriculture as a fungicide or bactericide. Its ability to inhibit microbial growth can be leveraged to protect crops from fungal infections and bacterial diseases, thereby enhancing agricultural productivity.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of triazole compounds to explore their biological activities further:

  • Antimicrobial Screening : A study evaluated several synthesized triazole derivatives for their antimicrobial efficacy using agar-well diffusion methods. Results indicated that certain derivatives exhibited potent activity against both bacteria and fungi .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole compounds have revealed that modifications on the phenyl ring significantly influence their biological activity. This underscores the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiol group can participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Bioactivity

Table 1: Key Triazole-3-thiol Derivatives and Their Properties
Compound Name Substituents (Position 4/5) Bioactivity/Application Key Reference(s)
Target Compound 4-(furan-2-ylmethyl), 5-(4-tert-butylphenyl) Antimicrobial, anticancer (hypothesized)
5-(4-Nitrophenyl)-4-(4-phenoxybenzylidene)amino 4-(Schiff base), 5-(4-nitrophenyl) Antifungal, enzyme inhibition
5-(4-Trifluoromethylphenyl)-4-(3-bromobenzylidene)amino 4-(Schiff base), 5-(CF3-phenyl) Kinase inhibition (e.g., EGFR)
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) 5-(4-chlorophenyl) Auxin biosynthesis inhibitor (plant biology)
5-(5-Methylpyrazol-3-yl)-4-(4-methoxybenzylidene)amino 4-(Schiff base), 5-(methylpyrazole) Antimicrobial, antioxidant
Key Observations:

Schiff Base Derivatives: Compounds like those in and utilize Schiff base linkages (R-CH=N-R') at position 4, enhancing metal-binding capacity and bioactivity.

Halogenated Derivatives :

  • Yucasin (4-chlorophenyl substituent) inhibits auxin biosynthesis in plants, whereas brominated analogs (e.g., CP 55 in ) show kinase inhibition. The tert-butyl group in the target compound likely reduces electrophilicity, minimizing off-target interactions compared to halogenated analogs .

Furan vs. Thiophene/Pyridine :

  • Schiff base complexes with thiophene-2-yl (e.g., ) exhibit higher anticancer activity (IC50 ~15–25 µM against MCF-7) than furan derivatives. However, furan’s lower toxicity profile may make it preferable for in vivo applications .
Key Insights:
  • Synthetic Efficiency : The target compound’s synthesis likely parallels microwave-assisted methods (e.g., ), offering faster reaction times (~2–5 hours) and higher yields compared to conventional reflux (e.g., 65% in ).
  • Lipophilicity : The tert-butyl group increases logP relative to Yucasin (logP ~1.9), enhancing blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this specific compound, including its pharmacological effects, synthesis, and potential applications in medicine.

  • Molecular Formula : C17H19N3OS
  • Molecular Weight : 313.42 g/mol
  • CAS Number : 261946-00-3

Pharmacological Profile

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various bacteria and fungi. Studies have shown that derivatives of 1,2,4-triazole demonstrate varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, triazole derivatives have been reported to have Minimum Inhibitory Concentrations (MIC) as low as 0.046 μM against Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties :
    • Research indicates that compounds incorporating the triazole moiety can enhance antifungal activity. For example, derivatives with a similar structure have shown effectiveness against Candida albicans and other pathogenic fungi . The incorporation of the thiol group is believed to contribute to this enhanced activity.
  • Anticancer Potential :
    • Preliminary studies suggest that 1,2,4-triazole derivatives may exhibit anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes related to cancer cell proliferation . However, further research is needed to elucidate the exact pathways involved.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often depends on their structural features. The following points summarize key findings regarding SAR:

  • Substituents : The presence of electron-donating groups on the phenyl ring significantly enhances antibacterial activity.
  • Chain Length : The length of alkyl chains at specific positions can influence activity; longer chains may reduce potency.
  • Hybridization : Compounds that combine triazole with other pharmacophores (e.g., quinolone) often exhibit synergistic effects against pathogens .

Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole-thioether compounds for their antimicrobial efficacy against a panel of pathogens. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics like vancomycin and ciprofloxacin .

Study 2: Antifungal Activity

A group of researchers synthesized myrtenal derivatives bearing a triazole moiety and tested them against Pseudomonas piricola. The results showed an inhibitory rate of 90–98%, indicating strong antifungal potential .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Triazole Ring : Utilizing appropriate precursors such as furan derivatives and tert-butyl phenol under controlled conditions.
  • Thiol Group Introduction : This can be achieved through thiolating agents or by employing thiol-ene click chemistry under suitable reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, considering precursor selection and reaction conditions?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with hydrazinecarbothioamide precursors followed by cyclization in basic media. Alkylation or Mannich reactions using agents like phenacyl bromide or formaldehyde with secondary amines can yield derivatives. For example, Mannich base derivatives are formed by reacting the thiol intermediate with formaldehyde and amines under reflux conditions . Optimization of reaction time (e.g., 1–3 hours) and temperature (60–80°C) is critical to maximize yield.

Q. Which analytical techniques are critical for confirming the structural integrity of this triazole-thiol derivative?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Elemental analysis for empirical formula verification.
  • ¹H-NMR to identify proton environments (e.g., tert-butyl protons at δ 1.3–1.4 ppm, furan protons at δ 6.2–7.4 ppm).
  • LC-MS for molecular ion peak detection and purity assessment.
  • IR spectroscopy to confirm thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations .

Q. What safety protocols are essential when handling this compound during synthesis and characterization?

  • Methodological Answer : Key protocols include:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Storage at -20°C for long-term stability, with short-term storage at -4°C .
  • Segregation of waste and disposal via certified chemical waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be employed to predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. For triazole-thiols, sulfur and nitrogen atoms often show high electrophilicity .
  • Molecular docking (using AutoDock Vina or Schrödinger) models interactions with biological targets (e.g., enzymes). Dock the compound into active sites (PDB IDs) and analyze binding affinities (ΔG values) and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in reported biological activities across different studies involving triazole-thiol analogs?

  • Methodological Answer : Contradictions often arise from:

  • Varied substituents (e.g., tert-butyl vs. methoxy groups) altering lipophilicity and bioavailability.
  • Assay conditions (e.g., pH, solvent systems) affecting compound stability.
  • Statistical validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How does the choice of alkylating agents influence the regioselectivity and yield in derivatization reactions of this compound?

  • Methodological Answer :

  • Phenacyl bromides favor S-alkylation over N-alkylation due to the higher nucleophilicity of the thiol group.
  • Bulky agents (e.g., 1-iodobutane) may reduce yield due to steric hindrance, while smaller agents (e.g., methyl iodide) improve reaction efficiency.
  • Monitor reaction progress via TLC and optimize molar ratios (1:1.2 for thiol:alkylating agent) .

Q. What are the methodological challenges in correlating in silico ADME predictions with experimental pharmacokinetic data for this compound?

  • Methodological Answer : Challenges include:

  • Overestimation of bioavailability due to忽略ion of membrane transporters in silico models.
  • Metabolic stability : Use hepatocyte assays to compare with predicted CYP450 interactions (e.g., SwissADME).
  • Solubility discrepancies : Validate predictions via shake-flask experiments at physiological pH .

Q. How can researchers effectively purify this compound post-synthesis to achieve high purity for biological assays?

  • Methodological Answer :

  • Recrystallization from ethanol or ethanol/water mixtures removes unreacted precursors.
  • Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates derivatives.
  • HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for in vitro studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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